2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine core, a thioacetamide group, and a trifluoromethylphenyl group. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been shown to undergo a variety of reactions, including transformations into salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as differential scanning calorimetry (DSC) and elemental analysis . The compound’s properties would likely be influenced by its functional groups and overall structure.Scientific Research Applications
Antimicrobial and Antitumor Activity
Compounds similar to 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have shown potential in antimicrobial and antitumor activities. For instance, certain thiazolopyrimidines and their derivatives have demonstrated promising antimicrobial and antitumor effects, with some compounds exhibiting high growth inhibitory activity against specific cancer cell lines (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004); (El-Bendary, El-Sherbeny, & Badria, 1998).
Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moiety, similar in structure to the compound , have been assessed for insecticidal properties. These compounds, including triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine derivatives, were evaluated against the cotton leafworm, showing potential as insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Herbicidal Activity
Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown herbicidal activity. Compounds such as α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides displayed herbicidal effects against crops like rape and barnyardgrass, suggesting their potential application in agriculture (Yang, Xu, & Lu, 2001).
Synthesis of Biologically Important Structures
The compound is also significant in the synthesis of biologically important structures. For example, 1,2,4-triazolo[1,5-a]pyridines, sharing a core structure with the compound, have been synthesized and are recognized for their biological importance. These compounds are synthesized through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, indicating their relevance in pharmaceutical chemistry (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).
Molecular Probes
Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amines have been used as molecular probes for receptors such as the human A2A adenosine receptor. These compounds have high affinity and selectivity, making them valuable in receptor-based studies and potential drug development (Kumar, Mishra, Deflorian, Yoo, Phan, Kecskés, Szabo, Shinkre, Gao, Trenkle, & Jacobson, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-2-5-10-8-13(26)22-15-23-24-16(25(10)15)28-9-14(27)21-12-7-4-3-6-11(12)17(18,19)20/h3-4,6-8H,2,5,9H2,1H3,(H,21,27)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBFVZAGGCZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.